molecular formula C6H9ClF5N B2394964 3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride CAS No. 2243520-69-4

3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride

Cat. No. B2394964
CAS RN: 2243520-69-4
M. Wt: 225.59
InChI Key: CXPMZSMDFXKDOT-UHFFFAOYSA-N
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Description

“3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2243520-69-4 . It has a molecular weight of 225.59 . It is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3,3-difluoro-4-(trifluoromethyl)piperidine hydrochloride . The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving “3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride” are not available, it’s known that trifluoromethylated piperidines can be involved in C,N-cross coupling reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 225.59 . The SMILES string for this compound is FC1(F)CCCNC1 .

Scientific Research Applications

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,3-difluoro-4-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPMZSMDFXKDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(F)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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